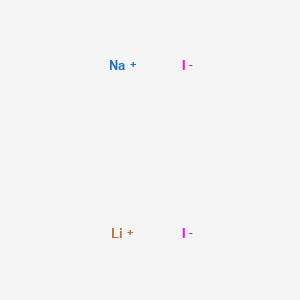Lithium sodium iodide (1/1/2)
CAS No.: 121027-30-3
Cat. No.: VC19132440
Molecular Formula: I2LiNa
Molecular Weight: 283.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121027-30-3 |
|---|---|
| Molecular Formula | I2LiNa |
| Molecular Weight | 283.8 g/mol |
| IUPAC Name | lithium;sodium;diiodide |
| Standard InChI | InChI=1S/2HI.Li.Na/h2*1H;;/q;;2*+1/p-2 |
| Standard InChI Key | FCCDMGKAXIDXIG-UHFFFAOYSA-L |
| Canonical SMILES | [Li+].[Na+].[I-].[I-] |
Introduction
Chemical Identity and Synthesis
Molecular Composition
Lithium sodium iodide (1/1/2) is defined by the formula , with a molecular weight of 283.8 g/mol . Its crystal structure comprises alternating lithium and sodium cations interspersed with iodide anions, forming a face-centered cubic lattice. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 121027-30-3 |
| IUPAC Name | lithium;sodium;diiodide |
| SMILES | [Li+].[Na+].[I-].[I-] |
| InChI Key | FCCDMGKAXIDXIG-UHFFFAOYSA-L |
| PubChem CID | 53436751 |
Synthesis Methods
The compound is typically synthesized via solid-state reactions between lithium iodide () and sodium iodide () at elevated temperatures (300–400°C). Mechanochemical methods, such as ball milling, are also employed to enhance homogeneity . Vulcanchem reports that the process leverages the complementary ionic radii of (0.76 Å) and (1.02 Å), which stabilize the ternary structure while minimizing lattice strain.
Structural and Electronic Properties
Crystallographic Analysis
X-ray diffraction (XRD) studies reveal a hexagonal structure () with lattice parameters and . The iodide anions form a close-packed framework, while lithium and sodium ions occupy octahedral interstitial sites. This arrangement creates one-dimensional diffusion channels along the -axis, facilitating rapid ion transport .
Electronic Band Structure
Density functional theory (DFT) calculations indicate an indirect bandgap of 3.7 eV, characteristic of wide-gap semiconductors . The valence band is dominated by iodine orbitals, while the conduction band arises from hybridized - states of sodium and lithium . This electronic configuration ensures low electronic conductivity (), making the material suitable for electrolyte applications.
Ionic Conductivity and Transport Mechanisms
Conductivity Performance
Lithium sodium iodide (1/1/2) exhibits an ionic conductivity of at 25°C, significantly higher than () or () . The enhancement is attributed to:
-
Cation Synergy: Cooperative motion of and reduces activation energy for ion hopping .
-
Grain Boundary Engineering: Addition of modifies grain boundaries, minimizing impedance .
Comparative Analysis
| Compound | Ionic Conductivity (25°C) | Activation Energy (eV) |
|---|---|---|
| 1.0 mS/cm | 0.18 | |
| 0.02 mS/cm | 0.35 | |
| 0.05 mS/cm | 0.28 | |
| 0.3 mS/cm | 0.22 |
Applications in Electrochemical Devices
Solid-State Batteries
The compound’s high ionic conductivity and stability against lithium metal make it a candidate for solid-state electrolytes. In prototype cells with cathodes, -based electrolytes achieved 88% capacity retention over 70 cycles at 0.3 C . Critical current density reaches , surpassing sulfide-based alternatives .
Supercapacitors
When integrated into methylcellulose-based polymer electrolytes, enhances specific capacitance to at low frequencies . The material’s plasticizing effect reduces crystallinity, enabling flexible energy storage solutions .
Challenges and Future Directions
While shows promise, limitations include hygroscopicity and oxidative instability above 3.8 V vs. . Future research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume